酚酞

概述

描述

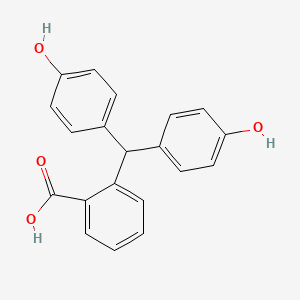

Phenolphthalein is an organic compound with the chemical formula C({20})H({14})O(_{4}) It is widely known for its use as an acid-base indicator in titrations, where it turns colorless in acidic solutions and pink in basic solutions

科学研究应用

Chemical Analysis

Acid-Base Titrations

Phenolphthalin is primarily used as an indicator in acid-base titrations. It transitions from colorless in acidic solutions to pink in basic solutions, making it a valuable tool for determining pH levels. This property is utilized extensively in educational settings to demonstrate reaction kinetics and pH changes during titrations .

Analytical Instrument Calibration

In analytical chemistry, phenolphthalin serves as a standard for calibrating spectrophotometers due to its well-defined absorption spectrum. This facilitates accurate measurements of light absorption in various solutions, enhancing the reliability of analytical results .

Forensic Science

Kastle-Meyer Test for Blood Detection

Phenolphthalin is employed in the Kastle-Meyer test, a method for detecting blood at crime scenes. In this test, the addition of hydrogen peroxide to a sample containing hemoglobin causes a color change to pink, indicating the presence of blood. This method is non-destructive and can be used alongside other tests for further analysis .

Biomedical Research

Tracer in Cellular Studies

In biomedical research, phenolphthalin is utilized as a tracer to study cell migration, protein trafficking, and membrane dynamics. Its properties allow researchers to monitor biological processes effectively .

Enzyme Activity Measurement

Phenolphthalin derivatives are also used as substrates for measuring the activity of enzymes such as esterases and lipases. The hydrolysis of these derivatives results in observable color changes that can be quantified spectrophotometrically .

Industrial Applications

Dye Production

Phenolphthalin acts as a precursor for several dyes, including rhodamine B, which is widely used in various applications including fluorescence microscopy and biological imaging .

Laxative Use

Historically, phenolphthalin was used in laxatives due to its stimulant effect on intestinal movement. However, concerns regarding its carcinogenic potential have led to restrictions on its use in some regions .

Toxicological Studies

Research has indicated that phenolphthalin may have carcinogenic properties based on animal studies. For instance, studies conducted on rodents have shown increased incidences of certain tumors associated with phenolphthalin exposure . This has raised significant concerns regarding its safety profile and led to regulatory scrutiny.

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Analysis | Acid-base titrations | Color change from colorless (acidic) to pink (basic) |

| Forensic Science | Kastle-Meyer test | Non-destructive blood detection method |

| Biomedical Research | Tracer for cellular studies | Monitors cell migration and protein dynamics |

| Industrial Applications | Dye production | Precursor for fluorescent dyes like rhodamine B |

| Laxative Use | Stimulant for bowel movements | Banned or restricted due to carcinogenic concerns |

Case Studies

- Kastle-Meyer Test Application : In a forensic investigation involving a suspected homicide, the Kastle-Meyer test was performed on various stains found at the scene. The use of phenolphthalin allowed investigators to confirm the presence of blood quickly and accurately, leading to further DNA analysis.

- Toxicological Assessment : A study published by the International Agency for Research on Cancer highlighted the carcinogenic effects of phenolphthalin in rodent models, prompting further investigation into its safety as a pharmaceutical ingredient .

- Cell Migration Studies : In a recent biomedical research project, phenolphthalin was used as a tracer to study the migration patterns of cancer cells in vitro. The results demonstrated significant insights into cellular behavior under different environmental conditions.

生化分析

Biochemical Properties

Phenolphthalein plays a significant role in biochemical reactions, particularly as an indicator in titrations. It interacts with hydrogen ions (H⁺) in solution, undergoing a color change that signals the endpoint of a titration. This interaction is crucial for determining the pH of a solution accurately . Phenolphthalein does not interact directly with enzymes, proteins, or other biomolecules in typical biochemical reactions but serves as a visual marker for pH changes.

Cellular Effects

Phenolphthalein has been shown to influence cellular processes, particularly in its role as a laxative. It stimulates the intestinal mucosa and constricts smooth muscles, leading to increased bowel movements . This effect on cellular function is primarily due to its interaction with the cells lining the intestines, causing them to secrete more water and electrolytes into the bowel.

Molecular Mechanism

At the molecular level, phenolphthalein exerts its effects through its weak acid properties. In basic solutions, it loses hydrogen ions, resulting in a color change due to the formation of a phenolphthalein ion . This ionization process is reversible, allowing phenolphthalein to act as an effective pH indicator. The compound does not significantly bind to or inhibit enzymes but rather functions through its acid-base interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenolphthalein are stable over time, provided it is stored properly. Phenolphthalein is slightly soluble in water and usually dissolved in alcohols for experiments . Its stability ensures consistent results in titrations and other analytical procedures. Prolonged exposure to light and air can lead to degradation, affecting its efficacy as an indicator.

Dosage Effects in Animal Models

In animal models, the effects of phenolphthalein vary with dosage. At low doses, it acts as a mild laxative, while higher doses can lead to more pronounced effects, including dehydration and electrolyte imbalance . Toxic effects have been observed at very high doses, leading to adverse reactions such as kidney irritation and skin rash .

Metabolic Pathways

Phenolphthalein is metabolized in the liver, where it undergoes conjugation reactions to form glucuronides and sulfates. These metabolites are then excreted in the urine . The metabolic pathways involve enzymes such as UDP-glucuronosyltransferase, which facilitates the conjugation process.

Transport and Distribution

Within cells and tissues, phenolphthalein is transported primarily through passive diffusion. It does not rely on specific transporters or binding proteins for its distribution. Once inside the cells, phenolphthalein can accumulate in the cytoplasm, where it exerts its effects as a pH indicator .

Subcellular Localization

Phenolphthalein is primarily localized in the cytoplasm of cells. It does not have specific targeting signals or post-translational modifications that direct it to particular organelles. Its activity as a pH indicator is effective in the cytoplasmic environment, where it can interact with hydrogen ions to signal pH changes .

准备方法

Synthetic Routes and Reaction Conditions: Phenolphthalein is synthesized through the condensation of phthalic anhydride with phenol in the presence of a catalyst such as concentrated sulfuric acid. The reaction involves heating the mixture to facilitate the formation of the phenolphthalein molecule.

Industrial Production Methods: In industrial settings, phenolphthalein is produced using a similar method but on a larger scale. The reaction is typically carried out in large reactors where phthalic anhydride and phenol are mixed with a catalyst and heated to the required temperature. The product is then purified through crystallization or other separation techniques to obtain high-purity phenolphthalein.

化学反应分析

Types of Reactions: Phenolphthalein undergoes several types of chemical reactions, including:

Oxidation: Phenolphthalein can be oxidized to form various products depending on the conditions.

Reduction: It can be reduced to form colorless compounds.

Substitution: Phenolphthalein can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are often used.

Major Products:

Oxidation: Oxidized phenolphthalein derivatives.

Reduction: Reduced, colorless forms of phenolphthalein.

Substitution: Various substituted phenolphthalein compounds depending on the reagents used.

作用机制

Phenolphthalein exerts its effects primarily through its ability to change color in response to pH changes. In acidic solutions, phenolphthalein remains colorless due to the protonation of its molecular structure. In basic solutions, it loses protons and forms a pink-colored ion. This color change is due to the structural transformation of the molecule, which affects its light absorption properties.

相似化合物的比较

Phenolphthalein can be compared with other similar compounds such as:

Methyl Red: Another pH indicator that changes color from red to yellow over a pH range of 4.4 to 6.2.

Bromothymol Blue: Changes color from yellow to blue over a pH range of 6.0 to 7.6.

Thymol Blue: Exhibits a color change from red to yellow over a pH range of 1.2 to 2.8 and from yellow to blue over a pH range of 8.0 to 9.6.

Uniqueness: Phenolphthalein is unique due to its distinct color change from colorless to pink over a relatively narrow pH range (8.3 to 10.0), making it particularly useful for titrations involving weak acids and bases.

By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of phenolphthalein, researchers and industry professionals can effectively utilize this compound in various scientific and industrial contexts.

生物活性

Phenolphthalin, a triphenylmethane derivative, is primarily recognized for its role as an acid-base indicator. However, its biological activity has garnered significant attention due to its potential genotoxic and carcinogenic properties. This article delves into the biological effects of phenolphthalin, supported by research findings, case studies, and relevant data tables.

Phenolphthalin is characterized by its structural formula and exhibits color changes depending on the pH of the solution—colorless in acidic conditions and pink in alkaline environments. Its mechanism of action involves interaction with cellular components, leading to various biological effects.

In Vitro Studies

Research indicates that phenolphthalin exhibits genotoxic properties. In a study using the Syrian hamster embryo (SHE) cell transformation assay, it was found that phenolphthalin at concentrations ranging from 2.5 to 10 µg/ml induced an increase in transformed cells over a period of 24 hours . Furthermore, phenolphthalin has been shown to have clastogenic effects, which refers to its ability to cause breaks in chromosomes .

In Vivo Studies

In vivo studies have demonstrated that phenolphthalin is a potent carcinogen. A significant study administered phenolphthalin continuously in feed to F344 rats and B6C3F1 mice over two years. The results revealed multiple carcinogenic effects, including neoplasms in the kidneys and adrenal medulla of male rats, as well as various tumors in female mice . The following table summarizes key findings from these studies:

| Species | Dose (ppm) | Observed Effects |

|---|---|---|

| F344 Rats | 0, 12,500, 25,000 | Neoplasms in kidneys and adrenal medulla |

| B6C3F1 Mice | 0, 3,000, 6,000 | Histiocytic sarcomas and malignant lymphomas |

| 0, 12,000 | Ovarian tumors in females |

Estrogenic Activity

Phenolphthalin has been identified as having estrogenic properties. It can interact with estrogen receptors and has been shown to stimulate cell proliferation in estrogen-sensitive tissues . This activity may contribute to its carcinogenic potential, particularly concerning hormone-related cancers.

The biological activity of phenolphthalin can be attributed to several mechanisms:

- Free Radical Formation : Phenolphthalin can generate free radicals within cells, leading to oxidative stress and subsequent DNA damage.

- Clastogenic Activity : Its ability to induce chromosome breaks further supports its classification as a genotoxic agent.

- Estrogenic Activity : The compound's interaction with estrogen receptors may enhance tumorigenesis in hormone-sensitive tissues .

Case Studies

A notable case-control study investigated the association between phenolphthalin-containing laxatives and colorectal neoplasia. The findings suggested a relative risk increase for individuals using these laxatives frequently . The following table outlines the association between laxative use and colorectal adenomatous polyps:

| Study Location | Cases (n) | Controls (n) | Use (%) | Relative Risk (95% CI) |

|---|---|---|---|---|

| Melbourne | 268 | 813 | 0.8-4.4% | Increased risk observed |

属性

IUPAC Name |

2-[bis(4-hydroxyphenyl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)17-3-1-2-4-18(17)20(23)24/h1-12,19,21-22H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFPYJTVNSSLBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022439 | |

| Record name | Phenolphthalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-90-3 | |

| Record name | Phenolphthalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenolphthalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-[bis(4-hydroxyphenyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenolphthalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-bis(4-hydroxyphenyl)-o-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。